(3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine
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Overview
Description
(3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine is a complex organic compound belonging to the class of d-alpha-amino acids This compound is characterized by its intricate structure, which includes a sulfino group, a formylindolizin moiety, and a dihydroxyphenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the dihydroxyphenylacetyl group: This step involves the acetylation of a dihydroxyphenyl compound using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of the formylindolizin moiety: This can be achieved through a formylation reaction using formic acid and a suitable formylating agent.
Incorporation of the sulfino group:
Coupling of the components: The final step involves coupling the synthesized components using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones derived from the dihydroxyphenyl group.
Reduction: Alcohols derived from the formyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes such as beta-lactamases.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit beta-lactamase enzymes by forming a stable complex with the enzyme, thereby preventing it from degrading beta-lactam antibiotics . This interaction involves hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
LN-1-255: A beta-lactamase inhibitor with a similar catecholic functionality.
Tazobactam: Another beta-lactamase inhibitor used in combination with piperacillin.
Uniqueness
(3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine is unique due to its complex structure and the presence of multiple functional groups that allow it to participate in a variety of chemical reactions. Its ability to form stable complexes with beta-lactamase enzymes makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H22N2O9S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S,3R)-4-[2-(3,4-dihydroxyphenyl)acetyl]oxy-2-[(2-formylindolizin-3-yl)amino]-3-methyl-3-sulfinobutanoic acid |
InChI |
InChI=1S/C22H22N2O9S/c1-22(34(31)32,12-33-18(28)9-13-5-6-16(26)17(27)8-13)19(21(29)30)23-20-14(11-25)10-15-4-2-3-7-24(15)20/h2-8,10-11,19,23,26-27H,9,12H2,1H3,(H,29,30)(H,31,32)/t19-,22-/m0/s1 |
InChI Key |
DEOZLEGRVHDNKC-UGKGYDQZSA-N |
Isomeric SMILES |
C[C@](COC(=O)CC1=CC(=C(C=C1)O)O)([C@H](C(=O)O)NC2=C(C=C3N2C=CC=C3)C=O)S(=O)O |
Canonical SMILES |
CC(COC(=O)CC1=CC(=C(C=C1)O)O)(C(C(=O)O)NC2=C(C=C3N2C=CC=C3)C=O)S(=O)O |
Origin of Product |
United States |
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